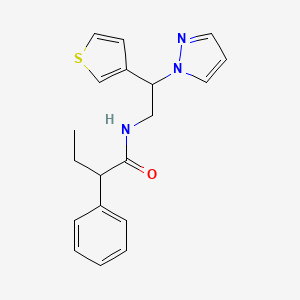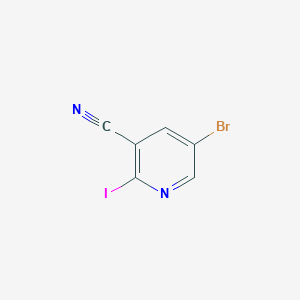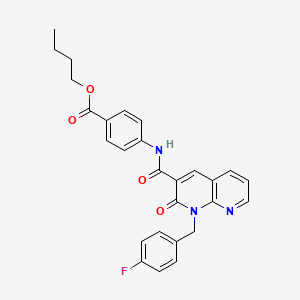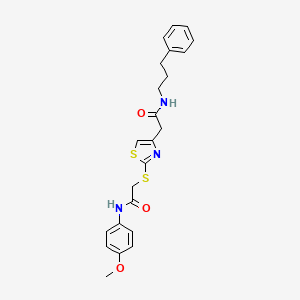![molecular formula C10H8ClFN4OS B2911537 4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one CAS No. 869068-64-4](/img/structure/B2911537.png)
4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Triazine derivatives have been studied for their antiviral properties. The presence of the amino group in the triazine ring can be crucial for the activity against viruses. For instance, certain indole derivatives, which share structural similarities with triazines, have shown inhibitory activity against influenza A . This suggests that our compound could potentially be developed as an antiviral agent, particularly if further modifications enhance its selectivity and potency against specific viral targets.
Anticancer Properties
The structural complexity of triazine derivatives allows them to interact with various biological targets, which can be exploited in cancer research. Indole derivatives, which are structurally related to triazines, have been found to possess anticancer activities . By analogy, the compound could be investigated for its potential to inhibit cancer cell growth or proliferation.
Antimicrobial Effects
Compounds containing the triazine moiety have been reported to exhibit antimicrobial effects. The combination of chloro and fluoro substituents in the compound could potentially enhance its antibacterial activity. This is supported by studies on ciprofloxacin-triazole hybrids, which do not rely solely on affinity to bacterial type II topoisomerases for their antibacterial activity . Therefore, the compound could be a candidate for developing new antibacterial agents.
Anti-inflammatory Applications
The indole nucleus, which is similar to the triazine structure, has been associated with anti-inflammatory properties . The compound could be explored for its potential use in treating inflammatory conditions, possibly through modulation of inflammatory pathways or cytokine production.
Antioxidant Potential
Antioxidants play a crucial role in protecting cells from oxidative stress. Indole derivatives have shown antioxidant activities , and by extension, triazine derivatives like the compound could be investigated for their ability to scavenge free radicals or protect against oxidative damage.
Neuroprotective Effects
The structural features of the compound suggest that it could interact with neurological targets. Indole derivatives have been used in the synthesis of compounds with neuroprotective effects . The compound could be studied for its potential to protect neuronal cells or to treat neurological disorders.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic activity . Given the structural similarities, the compound could be explored for its potential to modulate blood glucose levels or to improve insulin sensitivity.
Eigenschaften
IUPAC Name |
4-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4OS/c11-7-2-1-3-8(12)6(7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNYGVMWHWVTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=CC(=O)N2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2911460.png)



![1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2911467.png)
![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)



![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)